Binding Mode: Tartrate vs. Citrate
The specific ligand architecture of tri-n-butyltin tartrate dictates a unique coordination environment compared to its closely related citrate analog. While both form five-coordinate complexes in polar solvents, the tartrate complex [{Sn(C4H9)3}2(C4H4O6)] (complex 7) exhibits distinct spectroscopic signatures in 119Sn NMR and ESI-MS, and forms a dimeric structure [1]. More critically, the mode of interaction with adenosine nucleotides (AMP, ATP) differs: dibutyltin citrate and tartrate complexes can coordinate nucleotides via both phosphate and N7 atoms as chelating ligands, whereas the tri-n-butyltin tartrate complex forms Sn-O-P bonds and distinct hydrogen-bonding networks [1]. This demonstrates that even subtle changes in the carboxylate ligand (tartrate vs. citrate) alter the fundamental nature of the tin compound's biomolecular interactions.
| Evidence Dimension | Nucleotide (ATP, AMP, DAMP) coordination mode |
|---|---|
| Target Compound Data | Tri-n-butyltin tartrate: Forms Sn-O-P bonds and specific hydrogen-bonding networks. Does not act as a chelating ligand via N7 and phosphate. |
| Comparator Or Baseline | Dibutyltin tartrate and dibutyltin citrate: May act as chelating ligands via phosphate group and N7 atom of adenine residue. |
| Quantified Difference | Qualitative difference in binding motif, validated by 13C, 31P, and 119Sn NMR spectra. |
| Conditions | In solution (polar solvents); characterization via multi-nuclear NMR spectroscopy and DFT calculations (B3LYP/3-21G** level). |
Why This Matters
This distinct binding profile directly impacts the compound's potential for selective targeting or interference with specific nucleotide-dependent biological pathways, which is crucial for applications in chemical biology or drug discovery.
- [1] Pruchnik, H.; Pruchnik, F. Butyltin(IV) citrates and tartrates: Structural characterization and their interaction with nucleotides. 2013. View Source
